molecular formula C9H13NO B009754 (4-Methoxy-3-methylphenyl)methanamine CAS No. 108125-07-1

(4-Methoxy-3-methylphenyl)methanamine

Cat. No. B009754
M. Wt: 151.21 g/mol
InChI Key: XDGSESTXOSTZCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to (4-Methoxy-3-methylphenyl)methanamine often involves condensation reactions, Schiff base formation, and reduction processes. For instance, Shimoga et al. (2018) described the synthesis of a compound via polyphosphoric acid condensation route, highlighting the efficiency and high yield of such methods (Shimoga, Shin, & Kim, 2018). Additionally, Ajibade and Andrew (2021) reported the synthesis of molecular structures through the reduction of Schiff bases, demonstrating the versatility of synthesis approaches for compounds with methoxy and methylphenyl groups (Ajibade & Andrew, 2021).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by various spectroscopic and crystallographic techniques. The presence of methoxy and methyl groups influences the molecular geometry, as seen in compounds analyzed by X-ray crystallography and spectroscopy. For example, compounds studied by Moser et al. (2005) and Umarani et al. (2018) highlight the influence of substituents on molecular conformation and intermolecular interactions, as well as the stability of these molecules in different environments (Moser, Bertolasi, & Vaughan, 2005); (Umarani, Thiruvalluvar, & Raja, 2018).

Chemical Reactions and Properties

The chemical reactivity of compounds like (4-Methoxy-3-methylphenyl)methanamine can be illustrated through their involvement in various chemical reactions. Compounds with methoxy and methylphenyl groups participate in charge transfer, Schiff base reactions, and can act as chemosensors or intermediates in synthetic pathways. Tharmaraj et al. (2012) discussed a chemosensor based on a structurally similar compound, indicating the specificity and sensitivity of these molecules toward metal ions (Tharmaraj, Devi, & Pitchumani, 2012).

Scientific Research Applications

Synthesis and Characterization

(4-Methoxy-3-methylphenyl)methanamine and related compounds have been the subject of various synthetic and characterization studies, emphasizing their relevance in the scientific community. For instance, the compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized successfully through a high yielding reaction, indicating the compound's potential for various applications. The synthesized compound was characterized using advanced spectroscopic techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, ensuring a comprehensive understanding of its properties (Shimoga, Shin, & Kim, 2018).

Applications in Sensor Development

The development of sensors utilizing compounds similar to (4-Methoxy-3-methylphenyl)methanamine has been a significant area of research. For example, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine was identified as a highly selective chemosensor for silver ions in a methanol-water mixture. The strong fluorescent enhancement observed upon binding to Ag(+) ions is attributed to an increase in intramolecular charge transfer, demonstrating the compound's potential in sensor technology. The mechanism proposed was strongly supported by TD-DFT calculations, underscoring the compound's sensitivity and selectivity (Tharmaraj, Devi, & Pitchumani, 2012).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

(4-methoxy-3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGSESTXOSTZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630458
Record name 1-(4-Methoxy-3-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-3-methylphenyl)methanamine

CAS RN

108125-07-1
Record name 1-(4-Methoxy-3-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methoxy-3-methylphenyl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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